molecular formula C10H8BrNO B599444 3-Bromomethyl-5-phenylisoxazole CAS No. 154016-50-9

3-Bromomethyl-5-phenylisoxazole

Cat. No. B599444
M. Wt: 238.084
InChI Key: NEBKJFRUXVPDFH-UHFFFAOYSA-N
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Description

3-Bromomethyl-5-phenylisoxazole is a chemical compound with the molecular formula C10H8BrNO . It is a solid substance and is commonly used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of 3-Bromomethyl-5-phenylisoxazole is represented by the SMILES string BrCc1cc(no1)-c2ccccc2 . The InChI key for this compound is ANRMBFFXQKJEIS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Bromomethyl-5-phenylisoxazole is a solid substance . It has a molecular weight of 238.08 g/mol . The compound’s empirical formula is C10H8BrNO .

Scientific Research Applications

Synthesis of Isoxazole Derivatives

The synthesis of 5-fluoroalkyl-substituted isoxazoles, such as 5-trifluoromethylisoxazoles, starting from functionalized halogenoximes, including bromo, chloromethyl, and protected amino groups, indicates the utility of compounds like 3-Bromomethyl-5-phenylisoxazole in the preparation of isoxazole derivatives. These methods, including metal-free cycloaddition and nucleophilic substitution, facilitate the production of fluoroalkyl-isoxazoles, which have diverse applications, particularly in medicinal chemistry (Chalyk et al., 2019).

Molecular Structure and Spectroscopy

Studies on 3,5-diarylisoxazoles undergoing reactions like bromination, yielding 3,5-diaryl-4-bromoisoxazoles, highlight the importance of compounds like 3-Bromomethyl-5-phenylisoxazole in understanding the molecular structure and spectroscopy of isoxazole derivatives. These studies provide valuable insights into the torsion angles and molecular modeling, which are crucial in the design and synthesis of novel compounds with specific properties (Yu et al., 2015).

Supramolecular Interactions and Crystal Structures

Research on anisole derivatives, including those with bis(bromomethyl) pendants, demonstrates the role of 3-Bromomethyl-5-phenylisoxazole-like compounds in studying supramolecular interactions and crystal structures. These studies shed light on the influence of bromine atoms on the packing behavior and molecular interactions within crystals, providing insights valuable for materials science and crystal engineering (Nestler et al., 2018).

Preparation of Novel Isoxazole Derivatives

The synthesis of 4-arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones showcases the applicability of 3-Bromomethyl-5-phenylisoxazole in the preparation of novel isoxazole derivatives. These compounds have potential applications in various fields, including medicinal chemistry, due to their unique structural properties (Ablajan & Xiamuxi, 2011).

Safety And Hazards

3-Bromomethyl-5-phenylisoxazole is classified as causing severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, it is always imperative to develop new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes for the synthesis of isoxazoles .

properties

IUPAC Name

3-(bromomethyl)-5-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBKJFRUXVPDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-5-phenylisoxazole

Citations

For This Compound
1
Citations
M Qi, M Suleman, J Fan, P Lu, Y Wang - Tetrahedron, 2022 - Elsevier
Herein, we report a copper(I)-catalyzed ring expansion reaction of isoxazoles with 4-diazoisoquinolin-3-ones, furnishing a series of densely substituted novel spiro[isoquinoline-4,2'- [1,3…
Number of citations: 2 www.sciencedirect.com

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